molecular formula C10H7Cl2N3O2 B1476048 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2097977-35-8

1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1476048
CAS RN: 2097977-35-8
M. Wt: 272.08 g/mol
InChI Key: LYROXWTYVSSWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic compound. It contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains a carboxylic acid group and a benzyl group that is substituted with two chlorine atoms .

Scientific Research Applications

Crystal Structure Analysis

Research on crystal structures provides insight into the molecular arrangement and stability of compounds. For instance, a study on a similar compound, "1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid," focused on its crystallography, revealing a new crystalline polymorph expected to stabilize the compound due to its relatively small particle size, potentially offering better bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Synthetic Applications

In synthetic chemistry, triazole derivatives, including those similar to "1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid," serve as scaffolds for developing biologically active compounds and peptidomimetics. A notable study demonstrates the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, highlighting the preparation of triazole-based scaffolds beyond the Dimroth rearrangement for HSP90 inhibitors (S. Ferrini et al., 2015).

Cross-Coupling Reactions

The utility of the carboxylic acid moiety in cross-coupling reactions is exemplified in studies where dihalo heterocycles, including triazole derivatives, are selectively substituted. This demonstrates the versatility of triazole carboxylic acids in organic synthesis, enabling the production of various nicotinic acids and triazoles under specific conditions (I. Houpis et al., 2010).

Safety and Hazards

The safety data sheet for 3,5-dichlorobenzyl alcohol, a related compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-1-6(2-8(12)3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYROXWTYVSSWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.